REACTION_CXSMILES
|
COC1C=C(OC)C=CC=1[CH2:5][NH:6][C:7]1[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][C:8]=1[NH:15][C:16]1[N:21]=[C:20]([S:22][C:23]#[N:24])[C:19]([N+:25]([O-:27])=[O:26])=[CH:18][N:17]=1.C([SiH](CC)CC)C>C(O)(C(F)(F)F)=O.C(Cl)Cl>[N+:25]([C:19]1[C:20]([S:22][C:23]#[N:24])=[N:21][C:16]([N:15]2[C:8]3[CH:9]=[C:10]([C:11]#[N:12])[CH:13]=[CH:14][C:7]=3[N:6]=[CH:5]2)=[N:17][CH:18]=1)([O-:27])=[O:26]
|
Name
|
4-(2,4-dimethoxybenzylamino)-3-(5-nitro-4-thiocyanatopyrimidin-2-ylamino)benzonitrile
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CNC2=C(C=C(C#N)C=C2)NC2=NC=C(C(=N2)SC#N)[N+](=O)[O-])C=CC(=C1)OC
|
Name
|
|
Quantity
|
0.01 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A red residue was obtained
|
Type
|
CUSTOM
|
Details
|
after removing the volatiles
|
Type
|
CUSTOM
|
Details
|
on rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
(majority dissolved) in 10 mL 1:1 trimethyl orthoformate
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 2 hrs at room temperature
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Yellow solids were precipitated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC(=NC1)N1C=NC2=C1C=C(C=C2)C#N)SC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |